molecular formula C10H21Cl2N3OS B1678041 Pramipexole dihydrochloride monohydrate CAS No. 191217-81-9

Pramipexole dihydrochloride monohydrate

Número de catálogo B1678041
Número CAS: 191217-81-9
Peso molecular: 302.3 g/mol
Clave InChI: APVQOOKHDZVJEX-QTPLPEIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . It is primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS) . It works on the nervous system to help treat these symptoms .


Synthesis Analysis

A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR, and NMR techniques .


Molecular Structure Analysis

Pramipexole dihydrochloride monohydrate is a potent dopamine receptor agonist. It is active at D2S (K i = 3.9 nM), D2L (K i = 2.2 nM), D3 (K i = 0.5 nM), and D4 (K i = 5.1 nM) receptors .


Physical And Chemical Properties Analysis

Pramipexole dihydrochloride monohydrate is a white, tasteless, and crystalline powder . It is a chiral compound with one chiral center .

Aplicaciones Científicas De Investigación

Dopamine Receptor Agonism

  • Selective Affinity for Dopamine Receptors: Pramipexole shows high affinity for dopamine D2-like receptors, especially the D3 receptor subtype. This selectivity is distinct from ergot dopamine receptor agonists like bromocriptine and pergolide, which bind to both dopamine and non-dopamine receptors (Piercey et al., 1996).

Synthesis and Characterization

  • Novel Synthesis Methods: Innovative and scalable synthesis processes for Pramipexole and its pharmaceutically acceptable salts have been developed, maintaining high optical purity and offering ease of purification (Živec et al., 2010).
  • Structural Characterization: Stability studies of Pramipexole dihydrochloride under various conditions reveal its tendency for water sorption and monohydrate formation, characterized using techniques like infrared spectroscopy and X-ray powder diffraction (Łaszcz et al., 2010).

Pharmacological and Biochemical Studies

  • Neuroprotective Properties: Pramipexole has demonstrated neuroprotective properties in vitro, partly independent of its dopaminergic agonism. This includes the detoxification of reactive oxygen species and potential antioxidative action, although high doses necessary for antioxidative effects in vitro may not be achievable in vivo due to dopaminergic side effects (Danzeisen et al., 2006).
  • Vesicular Dopamine Uptake: Pramipexole increases vesicular dopamine uptake in synaptic vesicles, an effect associated with the redistribution of vesicular monoamine transporter-2 (VMAT-2) in nerve terminals (Truong et al., 2003).

Clinical Relevance and Applications

  • Potential for Parkinson's Disease Treatment: Due to its dopaminergic activity, Pramipexole has been explored for its potential in the treatment of Parkinson's disease, with promising results in early and advanced stages (Hubble, 2000).
  • Comparison with Other Treatments: Studies comparing Pramipexole with other treatments like bromocriptine in Parkinson's disease have shown significant improvements in patients treated with Pramipexole (Guttman, 1997).

Safety And Hazards

Pramipexole dihydrochloride monohydrate should be handled with care. Avoid dust formation and contact with skin, eyes, or clothing . Do not eat, drink, or smoke when using this product . Use personal protective equipment as required .

Propiedades

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQOOKHDZVJEX-QTPLPEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044227
Record name Pramipexole dihydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pramipexole dihydrochloride monohydrate

CAS RN

191217-81-9
Record name Pramipexole dihydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191217819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole dihydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine hydrate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D867NP06J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole dihydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Pramipexole dihydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Pramipexole dihydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Pramipexole dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Pramipexole dihydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Pramipexole dihydrochloride monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.